5-Bromo-6-nitrobenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrN3O2S |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
5-bromo-6-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4BrN3O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10) |
InChI Key |
UCWARYIBIBOYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)[N+](=O)[O-])SC(=N2)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 5 Bromo 6 Nitrobenzo D Thiazol 2 Amine and Its Precursors
Retrosynthetic Analysis for 5-Bromo-6-nitrobenzo[d]thiazol-2-amine
A retrosynthetic analysis of this compound reveals several logical pathways for its construction. The primary disconnections involve the formation of the thiazole (B1198619) ring and the introduction of the bromo and nitro substituents onto the benzene (B151609) ring.
Pathway A: Late-Stage Halogenation This approach involves the initial synthesis of a nitro-substituted benzothiazole (B30560) followed by bromination. The key disconnection is the C5-Br bond, leading back to the precursor 6-Nitrobenzo[d]thiazol-2-amine . This precursor can be further disconnected across the thiazole ring's C-S and C-N bonds to a suitably substituted aniline (B41778), specifically 4-nitroaniline, and a thiocyanate (B1210189) source. This is a common and effective strategy for building substituted benzothiazoles.
Pathway B: Late-Stage Nitration Alternatively, the C6-NO₂ bond can be disconnected. This route begins with the synthesis of a bromo-substituted benzothiazole, which is then subjected to nitration. This leads back to 5-Bromo-2-aminobenzothiazole or 6-Bromo-2-aminobenzothiazole as key intermediates. Subsequent disconnection of the thiazole ring from these precursors points to 3-bromo-4-aminophenylthiourea or 4-bromo-phenylthiourea, respectively, which can be traced back to the corresponding anilines.
Pathway C: Convergent Synthesis A more convergent approach involves the direct cyclization of a precursor that already contains all the necessary substituents. This would involve the oxidative cyclization of 1-(4-bromo-5-nitro-2-aminophenyl)thiourea. This precursor, however, is often more complex to synthesize than the intermediates in Pathways A and B, making this a less common route.
Based on the availability of starting materials and the regioselectivity of aromatic substitution reactions, Pathway A (bromination of 6-nitrobenzo[d]thiazol-2-amine) and Pathway B (nitration of a bromo-benzothiazole derivative) represent the most plausible and frequently employed strategies.
Synthesis of Key Intermediates
The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.
6-Nitrobenzo[d]thiazol-2-amine is a crucial intermediate, and its synthesis is well-documented. One primary method involves the direct nitration of 2-aminobenzothiazole. However, this reaction can lead to a mixture of isomers, including the 5-nitro and 7-nitro derivatives, making purification challenging google.comgoogle.com.
A more selective method involves the nitration of an N-acylated 2-aminobenzothiazole, such as 2-acetylaminobenzothiazole. The acetyl group protects the exocyclic amine and directs the nitration predominantly to the 6-position. The resulting 2-acetylamino-6-nitrobenzothiazole is then hydrolyzed to yield the desired 2-amino-6-nitrobenzothiazole (B160904) with high purity google.comgoogle.com. This two-step process generally provides higher yields and isomeric purity compared to direct nitration google.comgoogle.com.
Another common approach is the cyclization of 4-nitroaniline with potassium or ammonium thiocyanate in the presence of an oxidizing agent like bromine researchgate.net. This method, often referred to as the Hugershoff reaction, builds the benzothiazole ring from a pre-nitrated aniline precursor.
| Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Acetylaminobenzothiazole | Mixed Acid (H₂SO₄/HNO₃) | Cooling (5-10°C), followed by hydrolysis | High | google.com |
| 2-Aminobenzothiazole | Nitric Acid | Low temperature (0-5°C); yields mixture of isomers | Variable | google.com |
| 4-Nitroaniline | KSCN, Bromine, Glacial Acetic Acid | Oxidative cyclization | Not specified | researchgate.net |
The synthesis of 6-Bromobenzo[d]thiazol-2-amine is typically achieved through the oxidative cyclization of 4-bromoaniline. In this procedure, 4-bromoaniline is treated with potassium thiocyanate in a solvent like glacial acetic acid. Bromine, dissolved in acetic acid, is then added dropwise to the reaction mixture at a controlled low temperature ijrpc.comresearchgate.net. The bromine acts as an oxidizing agent to facilitate the ring closure of the intermediate phenylthiourea derivative. The product precipitates upon neutralization and can be purified by recrystallization from ethanol ijrpc.comresearchgate.net.
| Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Bromoaniline | Potassium Thiocyanate, Bromine, Glacial Acetic Acid | Low temperature (0-10°C) during bromine addition | 64-68% | researchgate.netnih.gov |
| 4-Bromophenylthiourea | Bromine | Oxidative cyclization | Good | researchgate.net |
Direct and Indirect Synthetic Routes to this compound
The assembly of the final target molecule can be approached through direct construction of the substituted ring system or by functionalizing a pre-formed benzothiazole core.
The formation of the 2-aminobenzothiazole ring is a classic heterocyclic synthesis. The most common method is the Hugershoff reaction, which involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent researchgate.netindexcopernicus.com. The reaction proceeds through the formation of an N-arylthiourea intermediate. This intermediate then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by oxidation to form the stable aromatic benzothiazole system. Bromine is a frequently used oxidizing agent for this transformation researchgate.netnih.gov. This method is highly versatile for preparing benzothiazoles with various substituents on the benzene ring, as the substitution pattern is determined by the starting aniline.
The introduction of a bromine atom onto a pre-existing benzothiazole ring is achieved via electrophilic aromatic substitution. For the synthesis of this compound, the key step is the bromination of 6-nitrobenzo[d]thiazol-2-amine.
The regiochemistry of this reaction is governed by the directing effects of the substituents on the benzene moiety.
The nitro group at C6 is a strong deactivating and meta-directing group.
The fused thiazole ring system, particularly the sulfur and nitrogen atoms, also influences the electron density of the benzene ring.
The amino group at C2 is a strong activating group, though its influence is primarily on the thiazole ring itself.
In the case of 6-nitrobenzo[d]thiazol-2-amine, the nitro group at C6 directs incoming electrophiles to the positions meta to it, which are C5 and C7. Therefore, bromination is expected to yield a mixture of 5-bromo-6-nitro- and 7-bromo-6-nitro- isomers. The specific reaction conditions, such as the brominating agent (e.g., elemental bromine, N-bromosuccinimide) and the solvent, can influence the ratio of these products. Direct bromination using elemental bromine in the presence of aqueous hydrobromic acid or nitric acid has been shown to be an effective method for brominating benzothiadiazoles, a related heterocyclic system, suggesting its potential applicability here google.com.
Conversely, the nitration of a bromo-substituted precursor like 6-bromobenzo[d]thiazol-2-amine would be directed by the bromine atom. Bromine is a deactivating but ortho-, para-directing group. Thus, nitration of 6-bromobenzo[d]thiazol-2-amine would be expected to occur at positions ortho to the bromine (C5 and C7), potentially leading to the desired 5-bromo-6-nitro isomer, alongside the 7-bromo-6-nitro isomer.
Nitration Strategies on Benzothiazole Derivatives
The introduction of a nitro group at the C-6 position of the benzothiazole ring is a critical step in the synthesis of the target compound. Direct nitration of 2-aminobenzothiazole is often avoided as it yields an isomeric mixture, with the desired 6-nitro isomer forming in low quantities (around 20%). To achieve high selectivity for the 6-nitro position, a common and effective strategy involves the protection of the 2-amino group via acylation prior to the nitration step. google.comgoogle.com
The 2-amino group is typically acetylated using agents like acetic anhydride. The resulting 2-acylaminobenzothiazole is then subjected to nitration. This reaction is generally carried out using a mixture of nitric acid and sulfuric acid, often at controlled temperatures between 0°C and 50°C, to selectively install the nitro group at the 6-position. google.comgoogle.com The acyl protecting group can then be removed by hydrolysis, often under basic conditions (e.g., using sodium hydroxide solution) or with dilute mineral acids, to yield 2-amino-6-nitrobenzothiazole with high purity. google.comgoogle.com
An alternative route involves the nitration of 2-aminobenzothiazole dissolved in sulfuric acid below 5°C, with the dropwise addition of nitric acid while maintaining the temperature at 20°C. The mixture is then poured over ice to precipitate the product. rjpbcs.com Another method starts with phenyl thiourea, which undergoes a one-pot cyclization and nitration in concentrated sulfuric acid, catalyzed by a small amount of bromine, to produce 2-amino-6-nitrobenzothiazole in high yield.
Table 1: Comparison of Nitration Strategies for Benzothiazole Derivatives
| Starting Material | Nitrating Agent | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| 2-Acetylaminobenzothiazole | HNO₃ / H₂SO₄ | 5-10°C | High for 6-nitro isomer | google.com |
| 2-Aminobenzothiazole | HNO₃ / H₂SO₄ | <20°C | Mixture of isomers | rjpbcs.com |
| Phenyl Thiourea | Fuming HNO₃ / H₂SO₄ | 5-10°C (one-pot) | High for 6-nitro isomer |
Amination Reactions of Benzothiazole Precursors
The formation of the 2-amino group on the benzothiazole scaffold is a foundational step. The classical and widely used method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction. This involves treating a substituted aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of bromine in acetic acid. nih.govresearchgate.net The bromine and thiocyanate generate a thiocyanogen species in situ, which then reacts with the aniline to form the 2-aminobenzothiazole ring system. nih.gov
For precursors to this compound, this would typically involve starting with an appropriately substituted aniline. For instance, 4-bromoaniline could be used to synthesize 2-amino-5-bromobenzothiazole. Alternative methods for constructing the 2-aminobenzothiazole core employ phenylthioureas as synthetic precursors, which undergo oxidative cyclization. nih.gov
Advanced Catalytic Synthetic Approaches
Modern synthetic chemistry has introduced various catalytic systems to improve the efficiency and environmental footprint of benzothiazole synthesis. Transition-metal catalysts, in particular, have been employed for the formation of the benzothiazole ring.
Nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides a highly efficient route to 2-aminobenzothiazoles under mild conditions with low catalyst loading. acs.org Copper-based catalytic systems are also effective for the amination of chloroheteroarenes, allowing for the formation of C-N bonds under mild conditions, often in water. organic-chemistry.org Furthermore, ruthenium(III) has been shown to catalyze the synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. researchgate.net While not always directly applied to the synthesis of the target molecule, these catalytic methods represent advanced strategies for constructing the core benzothiazole structure from various precursors. mdpi.comnih.gov There are also reports of catalyst- and additive-free methods that utilize a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov
Derivatization and Functionalization of this compound and Related Structures
The 2-amino group and the halogenated benzene ring of this compound are key sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group at the C-2 position of the benzothiazole ring is readily condensed with aldehydes and ketones to form Schiff bases (imines or azomethines). scispace.com This reaction is a common strategy for derivatizing 2-aminobenzothiazoles.
Specifically, 2-amino-6-nitrobenzothiazole can be reacted with various aromatic aldehydes in a solvent like ethanol, often with a few drops of glacial acetic acid as a catalyst, under reflux conditions to yield the corresponding N-benzylidene-6-nitro[d]thiazol-2-amine derivatives. rjpbcs.com This reaction provides a straightforward method to introduce diverse structural motifs onto the benzothiazole core. The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum. rjpbcs.com The stability of these Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. scispace.com
Table 2: Examples of Schiff Bases Derived from 2-Amino-6-nitrobenzothiazole
| Aldehyde Reactant | Resulting Schiff Base | Solvent/Catalyst | Reference |
|---|---|---|---|
| Benzaldehyde | N-benzylidene-6-nitro[d]thiazol-2-amine | Ethanol / Acetic Acid | rjpbcs.com |
| 3-Nitrobenzaldehyde | 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | Ethanol / Acetic Acid | rjpbcs.com |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | Ethanol / Acetic Acid | rjpbcs.com |
Acylation and Amidation Reactions of the Amino Group
The 2-amino group of benzothiazole derivatives is nucleophilic and can react with various acylating agents to form amides. This reaction is not only used for creating new derivatives but also serves as a protective strategy in multi-step syntheses, as seen in the nitration process. google.comnih.gov
Acylation can be achieved using acylating agents such as acetyl chloride or acetic anhydride. umpr.ac.id A direct N-acetylation using acetic acid in the presence of triethyl orthoformate and sodium azide has also been reported as an alternative method. umpr.ac.id The reaction of 2-aminobenzothiazole derivatives with chloroacetyl chloride produces N-(benzothiazol-2-yl)-2-chloroacetamides, which are versatile intermediates for further functionalization. nih.gov Additionally, N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation allows for the formation of N-acyl 2-aminobenzothiazoles from aldehydes. rsc.org
Nucleophilic Substitution Reactions on Halogenated Sites
The bromine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The viability of SNAr reactions on aromatic rings is highly dependent on the electronic nature of the substituents on the ring. nih.gov
For a nucleophilic attack to occur, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo substituent). youtube.comyoutube.com In the structure of this compound, the potent electron-withdrawing nitro group (-NO₂) is at the C-6 position, which is ortho to the C-5 bromine. This ortho positioning strongly activates the C-5 carbon towards attack by nucleophiles, stabilizing the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism. nih.gov Therefore, the bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, providing a pathway to a wide array of 5-substituted-6-nitrobenzothiazole derivatives. researchgate.net
Cycloaddition Reactions Leading to Fused Heterocycles (e.g., Oxazepines, Diazepines)
The 2-amino group of the benzothiazole nucleus is a versatile functional handle for building fused heterocyclic rings. A common synthetic strategy involves a two-step process: condensation to form a Schiff base, followed by a cycloaddition reaction to yield a seven-membered ring, such as an oxazepine.
First, the 2-aminobenzothiazole derivative, such as this compound, can be condensed with various aromatic aldehydes. researchgate.net This reaction typically occurs in a solvent like absolute ethanol to yield an imine, or Schiff base. researchgate.net Subsequently, the synthesized Schiff base can undergo a cycloaddition reaction with an anhydride, such as succinic anhydride or phthalic anhydride, in a dry solvent like benzene or toluene to form a seven-membered heterocyclic ring. researchgate.netresearchgate.net This cyclization results in the formation of oxazepine derivatives fused to the benzothiazole core. researchgate.net
Below is a table summarizing the general synthetic pathway for the formation of oxazepine rings from 2-aminobenzothiazole precursors.
| Reactant 1 (Schiff Base Precursor) | Reactant 2 (Cyclizing Agent) | Solvent | Resulting Fused Heterocycle |
| Schiff base of 2-aminobenzothiazole and m-nitrobenzaldehyde | Succinic Anhydride | Dry Benzene | Oxazepine derivative researchgate.net |
| Schiff base of 2-aminobenzothiazole and various aldehydes | Phthalic Anhydride | Toluene | Oxazepine derivative researchgate.net |
| Schiff base of 2-aminobenzothiazole and various aldehydes | Maleic Anhydride | Toluene | Oxazepine derivative researchgate.net |
This table represents a generalized reaction scheme applicable to the 2-aminobenzothiazole scaffold.
Synthesis of Hybrid Molecules with Modified Thiophene (B33073) or Benzothiazole Rings
Molecular hybridization, which combines two or more bioactive scaffolds into a single chemical entity, is a prominent strategy in medicinal chemistry to develop novel compounds. nih.gov The this compound scaffold can be incorporated into such hybrids, particularly with thiophene or other benzothiazole/thiazole rings, to generate molecules with unique properties. nih.gov
One approach involves creating an amide linkage between the 2-amino group of a 6-nitrobenzothiazole (B29876) and another heterocyclic moiety. For instance, N-(6-nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide can serve as a key intermediate. This intermediate can then be coupled with various nucleophiles to create complex hybrids. An example is the synthesis of 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, a hybrid molecule incorporating a modified thiazolidine ring. nih.gov
Another strategy involves the synthesis of benzothiazole-thiazole hybrids. nih.gov A general three-step route can be employed, starting with 2-mercaptobenzothiazole, which is first converted to an acetonitrile derivative. nih.gov This is followed by thionation with hydrogen sulfide gas and subsequent condensation with substituted phenacyl bromides to yield the final benzothiazole-thiazole hybrids. nih.gov Research has shown that the inclusion of electron-withdrawing groups, such as nitro and halogen substituents, can enhance the biological activity of these hybrid molecules. rsc.org
Furthermore, direct coupling between a benzothiazole and a thiophene ring can be achieved. For example, the condensation of 5-bromo-2-thiophene carboxaldehyde with 2-aminothiophenol yields a Schiff base which can be cyclized to form 2-(5-bromothiophen-2-yl)benzo[d]thiazole, a direct hybrid of the two ring systems. researchgate.net
The following table details examples of synthesized hybrid molecules incorporating a benzothiazole core.
| Benzothiazole Precursor | Coupling Partner/Method | Resulting Hybrid Molecule | Key Finding |
| N-(6-nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide | 5-(4-Bromobenzylidene)thiazolidine-2,4-dione | 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Synthesis of a potential VEGFR-2 inhibitor nih.gov |
| 2-Mercaptobenzothiazole | Chloroacetonitrile, H₂S, then substituted phenacyl bromides | Series of benzothiazole-thiazole hybrids | Creation of broad-spectrum antimicrobial agents nih.gov |
| 2-Aminothiophenol | 5-Bromo-2-thiophene carboxaldehyde | 2-(5-Bromothiophen-2-yl)benzo[d]thiazole | Efficient synthesis route for a thiophene-benzothiazole hybrid researchgate.net |
This table provides representative examples of synthetic strategies for creating hybrid molecules based on the benzothiazole scaffold.
Spectroscopic and Structural Elucidation of 5 Bromo 6 Nitrobenzo D Thiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 5-Bromo-6-nitrobenzo[d]thiazol-2-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing nitro and bromo substituents on the benzothiazole (B30560) ring system.
The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. In a typical solvent like DMSO-d₆, this signal could be found in the range of δ 7.0-8.0 ppm.
The benzothiazole ring possesses two aromatic protons. The proton at position 4 (H-4) would be influenced by the adjacent bromine atom, while the proton at position 7 (H-7) would be influenced by the neighboring nitro group. Due to the anisotropic effects and the electron-withdrawing nature of the substituents, these protons are expected to be deshielded and appear as singlets in the aromatic region of the spectrum, likely between δ 7.5 and 8.5 ppm. For comparison, in the related compound 2-amino-6-nitrobenzothiazole (B160904), aromatic protons are observed between δ 7.4 and 7.71 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | 7.0 - 8.0 | Broad Singlet |
| H-4 | 7.8 - 8.2 | Singlet |
| H-7 | 8.0 - 8.5 | Singlet |
Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms of the benzothiazole ring system. The chemical shifts will be influenced by the attached functional groups.
The carbon atom at position 2 (C-2), bonded to the amino group and flanked by nitrogen and sulfur, is expected to resonate at a significantly downfield position, typically in the range of δ 165-170 ppm. For 2-amino-6-nitrobenzothiazole, this carbon appears at δ 167.75 ppm. chemicalbook.com The carbons directly bonded to the bromine (C-5) and the nitro group (C-6) will also experience significant shifts. The remaining aromatic carbons will appear in the typical range of δ 110-155 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 170 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 140 - 145 |
| C-7 | 118 - 123 |
| C-8 | 150 - 155 |
| C-9 | 130 - 135 |
Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds.
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are invaluable for confirming the complex structure of substituted benzothiazoles.
Correlation Spectroscopy (COSY): This technique would be used to establish proton-proton couplings. In the case of this compound, with its isolated aromatic protons, no cross-peaks would be expected in the aromatic region, confirming their lack of direct coupling.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the benzothiazole ring.
Vibrational Spectroscopy (Infrared Spectroscopy - IR)
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amino, nitro, and benzothiazole core structures.
N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For 6-bromobenzo[d]thiazol-2-amine, an N-H stretch is observed at 3449.09 cm⁻¹.
N-O Stretching: The nitro group will exhibit strong asymmetric and symmetric stretching bands. The asymmetric stretch is typically found around 1500-1560 cm⁻¹, and the symmetric stretch appears in the 1345-1385 cm⁻¹ region. For derivatives of 6-nitrobenzo[d]thiazol-2-amine, a band for the NO₂ group is seen around 1325 cm⁻¹. rjpbcs.com
C=N Stretching: The endocyclic C=N bond of the thiazole (B1198619) ring will give rise to a stretching vibration in the range of 1610-1640 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (stretch, amino) | 3300 - 3500 |
| Aromatic C-H (stretch) | 3000 - 3100 |
| C=N (stretch, thiazole) | 1610 - 1640 |
| Aromatic C=C (stretch) | 1450 - 1600 |
| N-O (asymmetric stretch, nitro) | 1500 - 1560 |
| N-O (symmetric stretch, nitro) | 1345 - 1385 |
| C-Br (stretch) | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₇H₄BrN₃O₂S) is approximately 274 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the isotopes ⁷⁹Br and ⁸¹Br.
Common fragmentation pathways for such a molecule could include:
Loss of the nitro group (NO₂), resulting in a fragment ion at [M - 46]⁺.
Loss of the bromine atom, leading to a fragment at [M - 79/81]⁺.
Cleavage of the thiazole ring.
For the related compound 2-amino-6-nitrobenzothiazole, a molecular ion peak is observed at m/z 195. nih.gov
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z |
| [M]⁺ | 273/275 |
| [M - NO₂]⁺ | 227/229 |
| [M - Br]⁺ | 194 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated benzothiazole system. The presence of the nitro group, a strong chromophore, and the amino and bromo auxochromes will influence the position and intensity of these bands.
The absorption spectra of benzothiazole derivatives typically show intense charge-transfer absorption bands in the UV-visible region. The position of the maximum absorption (λmax) is strongly influenced by the substitution pattern. The introduction of an electron-withdrawing group like a nitro group generally causes a red shift (bathochromic shift) of the absorption bands to longer wavelengths. It is anticipated that this compound will exhibit strong absorption in the UV-A or even the visible region of the spectrum. Studies on various benzothiazole derivatives have shown absorption maxima ranging from 343 nm to 445 nm depending on the substituents and the solvent. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Detailed crystallographic data, including crystal system, space group, unit cell dimensions, and bond lengths/angles for this compound, are not currently available in published literature. Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state. However, no such studies have been reported for this specific compound.
Elemental Analysis for Compositional Verification
While the theoretical elemental composition of this compound (C₇H₄BrN₃O₂S) can be calculated, experimental data from elemental analysis to confirm these values are not documented in the available scientific literature. Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a sample, thereby verifying its empirical formula and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 84.07 | 30.67 |
| Hydrogen | H | 1.008 | 4.032 | 1.47 |
| Bromine | Br | 79.90 | 79.90 | 29.15 |
| Nitrogen | N | 14.01 | 42.03 | 15.34 |
| Oxygen | O | 16.00 | 32.00 | 11.67 |
| Sulfur | S | 32.07 | 32.07 | 11.70 |
| Total | 274.102 | 100.00 |
Without experimental findings, a comparison between theoretical and actual elemental composition to validate a synthesized sample of this compound cannot be performed.
Computational and Theoretical Investigations of 5 Bromo 6 Nitrobenzo D Thiazol 2 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. By utilizing functionals such as B3LYP, it is possible to predict a range of molecular characteristics with a high degree of accuracy. For 5-Bromo-6-nitrobenzo[d]thiazol-2-amine, DFT calculations offer a window into its electronic behavior and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
In substituted benzothiazole (B30560) derivatives, the HOMO-LUMO gap is influenced by the nature and position of the substituents. For instance, in a study of 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap was calculated to understand its chemical stability and charge transfer properties. researchgate.net For this compound, the presence of the electron-withdrawing nitro group and the bromine atom is expected to significantly modulate the electronic properties. The HOMO is likely to be distributed over the benzothiazole ring system and the amino group, while the LUMO is anticipated to be localized more on the nitro group, facilitating intramolecular charge transfer. A lower HOMO-LUMO energy gap generally signifies higher chemical reactivity and polarizability. nih.gov
| Parameter | Significance | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Influenced by the electron-rich thiazole (B1198619) ring and amino group. |
| LUMO Energy | Electron-accepting ability | Lowered by the presence of the electron-withdrawing nitro group. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A relatively small gap is expected, suggesting high reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
For this compound, the MEP surface would likely show the most negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring, identifying these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.
Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and first-order hyperpolarizability (β). Compounds with large hyperpolarizability values are considered promising NLO materials. researchgate.net
The presence of electron-donating (amino group) and electron-withdrawing (nitro group) moieties connected by a π-conjugated system in this compound suggests the potential for significant NLO activity. This donor-π-acceptor architecture facilitates intramolecular charge transfer, a key factor for a high NLO response. DFT calculations can be employed to compute the polarizability and hyperpolarizability tensors to quantify the NLO properties of the molecule. Studies on similar nitro-substituted aromatic compounds have demonstrated their potential as NLO materials. researchgate.net
| NLO Parameter | Definition | Relevance to this compound |
|---|---|---|
| Polarizability (α) | Measure of the distortion of the molecular electron cloud in an electric field. | Indicates the molecule's overall electronic response. |
| First Hyperpolarizability (β) | Measure of the second-order NLO response. | A high value suggests potential for applications in NLO devices. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer progression, making it an attractive target for anticancer drug development. nih.gov Benzothiazole derivatives have been investigated as inhibitors of Hsp90. nih.govresearchgate.netresearchgate.net Docking studies of this compound into the ATP-binding site of Hsp90 could reveal key interactions. It is anticipated that the benzothiazole core would form hydrophobic interactions with nonpolar residues, while the amino group and the nitro group could form hydrogen bonds with polar residues in the active site.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is a validated target for novel anti-tubercular drugs. Notably, many potent DprE1 inhibitors are nitro-aromatic compounds that act as covalent inhibitors. plos.orgnih.govacs.org The nitro group is crucial for the mechanism of action, as it is reduced within the enzyme's active site to a reactive nitroso species that forms a covalent bond with a cysteine residue (Cys387). nih.govnih.gov Molecular docking of this compound into the DprE1 active site would likely show the nitro group positioned in proximity to Cys387, poised for covalent bond formation.
Molecular docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity, typically expressed as a docking score or binding energy. A lower binding energy indicates a more stable ligand-protein complex.
For the interaction with Hsp90 , the predicted binding affinity of this compound would be compared to that of known inhibitors. The binding mode would detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For instance, the amino group might act as a hydrogen bond donor, while the nitro group could function as a hydrogen bond acceptor with key residues in the Hsp90 active site.
In the case of DprE1 , covalent docking would be the appropriate method to predict the binding mode, accounting for the formation of a covalent bond between the ligand and the protein. plos.orgnih.gov The binding affinity in this case would reflect both the non-covalent interactions and the strength of the covalent linkage. The docking results would likely highlight the critical role of the nitro group in the covalent inhibition of DprE1, a mechanism observed for other nitrobenzothiazole inhibitors. nih.govacs.orgsci-hub.st
| Target Protein | Predicted Interaction Type | Key Residues (Hypothetical) | Predicted Binding Affinity |
|---|---|---|---|
| Hsp90 | Non-covalent (H-bonds, hydrophobic) | Asp93, Thr184, Phe138 | Calculated as a docking score (e.g., kcal/mol). |
| DprE1 | Covalent (irreversible inhibition) | Cys387 | Calculated as a covalent docking score, indicating strong binding. |
Structure-Activity Relationship (SAR) Derivation
The structure-activity relationship (SAR) for this compound can be inferred from studies on various substituted benzothiazole derivatives. The benzothiazole nucleus is a versatile scaffold in medicinal chemistry, and substitutions at its various positions significantly influence its biological activity. benthamscience.com Literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for a variety of biological activities. benthamscience.com
In the case of this compound, the key substitutions are the amino group at the C-2 position, a bromo group at the C-5 position, and a nitro group at the C-6 position. The 2-amino group is a common feature in many biologically active benzothiazoles and often serves as a point for further derivatization to modulate activity.
The presence of electron-withdrawing groups on the benzene (B151609) ring of the benzothiazole scaffold has been shown to enhance certain biological activities. esisresearch.org Both the bromo and nitro groups are strongly electron-withdrawing, which can significantly impact the electronic properties of the entire molecule and its interaction with biological targets.
Specifically, bromo-substituted benzothiazole derivatives have been noted for their antifungal activity. nih.gov The position of the bromo group is critical, and its presence can contribute to increased lipophilicity, potentially enhancing cell membrane permeability.
The nitro group, particularly at the C-6 position, has also been associated with potent antimicrobial and anticancer activities in related heterocyclic compounds. esisresearch.org The strong electron-withdrawing nature of the nitro group can be crucial for interactions with target enzymes or receptors. nih.gov
A hypothetical SAR summary for derivatives of this compound, based on general findings for benzothiazoles, is presented below.
| Modification Position | Substituent Type | Potential Impact on Activity |
| C-2 Amino Group | Alkylation/Acylation | Modulation of solubility and binding interactions. |
| C-5 Bromo Group | Replacement with other halogens | Alteration of lipophilicity and electronic properties. |
| C-6 Nitro Group | Replacement with other electron-withdrawing groups | Variation in potency and target selectivity. |
| Benzene Ring | Additional substitutions | Fine-tuning of electronic and steric properties. |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a crucial technique in ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov While no specific pharmacophore models have been published for this compound, models for other biologically active benzothiazole derivatives can provide valuable insights.
Generally, pharmacophore models for benzothiazole-based inhibitors often include:
Aromatic Rings: The benzothiazole core itself typically serves as a key aromatic feature, engaging in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. The nitro group also introduces a strong hydrogen bond accepting feature.
Hydrophobic Features: The bromo substituent and the benzene ring contribute to the hydrophobicity of the molecule, which can be important for binding to hydrophobic pockets in a target protein.
A hypothetical pharmacophore model for this compound could be proposed based on its structure and comparison with other active benzothiazoles.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |
| Aromatic Ring | Benzothiazole nucleus | π-π stacking, hydrophobic interaction |
| Hydrogen Bond Donor | 2-Amino group | Hydrogen bonding |
| Hydrogen Bond Acceptor | Thiazole nitrogen, 6-Nitro group | Hydrogen bonding |
| Hydrophobic Center | 5-Bromo substituent, Benzene ring | Hydrophobic interaction |
This generalized model can serve as a starting point for virtual screening campaigns to identify new compounds with similar activity profiles or for guiding the design of novel derivatives.
In silico Studies for Compound Design and Optimization
In silico methods are powerful tools for the design and optimization of new drug candidates. ijprajournal.com For a compound like this compound, various computational techniques can be employed to predict its properties and guide the synthesis of more potent and selective analogs.
Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a biological target. semanticscholar.org For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases such as cancer or microbial infections. nih.gov These studies can reveal key interactions between the compound and the protein's amino acid residues, providing a rationale for its observed activity and suggesting modifications to improve binding affinity. For instance, the nitro group might form hydrogen bonds with specific residues, while the bromo-substituted ring could fit into a hydrophobic pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chula.ac.thaip.org For benzothiazole derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer and antimicrobial activities. chula.ac.thaip.org A QSAR model for a series of analogs of this compound could help in identifying the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern their activity.
Below is a table summarizing the application of in silico tools for the study of benzothiazole derivatives.
| In silico Technique | Application | Predicted Parameters |
| Molecular Docking | Prediction of binding mode and affinity to a biological target. | Binding energy, protein-ligand interactions, orientation in the active site. |
| QSAR | Correlation of chemical structure with biological activity. | Predictive models for activity based on physicochemical descriptors. |
| ADMET Prediction | Assessment of drug-like properties. | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. |
Through the integrated use of these in silico approaches, it is possible to rationally design and optimize derivatives of this compound to enhance their therapeutic potential.
Biological Activity Research Directions for 5 Bromo 6 Nitrobenzo D Thiazol 2 Amine and Its Derivatives
Antimicrobial Research Focus
The core structure of 5-Bromo-6-nitrobenzo[d]thiazol-2-amine lends itself to modifications that have yielded derivatives with a wide spectrum of antimicrobial properties. Scientists are exploring these compounds for their ability to combat various pathogens, including bacteria, fungi, viruses, and parasites.
Investigation of Antibacterial Activity
Derivatives of 6-nitrobenzothiazole (B29876) have been a particular focus for antibacterial research, with studies frequently assessing their efficacy against clinically relevant Gram-positive and Gram-negative bacteria.
Detailed Research Findings: Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) have demonstrated notable antibacterial activity. rjpbcs.com When tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), these compounds showed significant zones of inhibition, in some cases comparable to standard antibiotics like ampicillin (B1664943). rjpbcs.comrsc.org The introduction of different substituents on the benzothiazole (B30560) ring, such as a 6-nitro group, has been shown to enhance antibacterial action. nih.gov For example, certain conjugates of benzothiazole with N-acetyl-glucosamine bearing a 6-nitro group exhibited equipotent activity to ampicillin against both S. aureus and E. coli. nih.gov The mechanism of action is an area of active investigation, with some studies suggesting that these compounds may inhibit essential bacterial enzymes like DNA gyrase. nih.gov
Table 1: Antibacterial Activity of Selected 6-Nitrobenzothiazole Derivatives
| Compound Type | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Schiff Base Derivatives | Staphylococcus aureus | Zone of Inhibition | Good activity compared to Ampicillin | rjpbcs.com |
| Schiff Base Derivatives | Escherichia coli | Zone of Inhibition | Good activity compared to Ampicillin | rjpbcs.com |
| N-acetyl-glucosamine conjugate | Staphylococcus aureus | MIC | 6.25 µg/ml | nih.gov |
| N-acetyl-glucosamine conjugate | Escherichia coli | MIC | 6.25 µg/ml | nih.gov |
| Benzothiazole bearing amide moiety | Staphylococcus aureus | MIC | 15.6 µg/ml | rsc.org |
MIC: Minimum Inhibitory Concentration
Exploration of Antifungal Activity
The potential of benzothiazole derivatives to combat fungal infections is another significant avenue of research, with Candida albicans, a common opportunistic pathogen, being a primary target.
Detailed Research Findings: Studies on Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have been extended to assess their antifungal properties. rjpbcs.com While some derivatives showed activity, others demonstrated no efficacy when compared to standard antifungal agents like Fluconazole. rjpbcs.com In contrast, other research has identified novel benzothiazole derivatives with a broad antifungal spectrum. rsc.org For instance, certain C-6 methyl-substituted benzothiazole derivatives, which also incorporate nitro groups, have shown potent activity against C. albicans. scitechjournals.comresearchgate.net Some of these compounds exhibited inhibitory activity at concentrations of 50 μg/mL and 100 μg/mL. scitechjournals.com The mechanism for some benzothiazole derivatives is thought to involve the inhibition of N-myristoyltransferase (NMT), a crucial enzyme for fungal viability. rsc.org
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives against Candida albicans
| Compound Type | Activity Metric | Result | Reference |
|---|---|---|---|
| Schiff Base of 6-nitrobenzothiazole | Comparison to Standard | No activity compared to Fluconazole | rjpbcs.com |
| C-6 Methyl-substituted derivatives | Inhibitory Activity | Potent activity at 50-100 µg/mL | scitechjournals.com |
MIC50: Minimum Inhibitory Concentration for 50% of isolates
Studies on Antiviral Activity
The structural versatility of the benzothiazole nucleus makes it an attractive scaffold for the development of antiviral agents. mdpi.comnih.gov While research in this area is ongoing, specific studies targeting norovirus with this compound derivatives are not yet widely reported. However, the broader class of benzothiazole derivatives has shown promise against a variety of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov The mechanisms of action are diverse, with some compounds inhibiting viral enzymes like RNA-dependent RNA polymerase (RdRp). nih.gov This suggests a potential, though currently underexplored, avenue for investigating derivatives of this compound against norovirus and other viral pathogens.
Anthelmintic Activity Investigations
Helminthiasis, or infections with parasitic worms, remains a significant global health issue, prompting research into new anthelmintic drugs. Benzothiazole derivatives have been identified as a promising class of compounds in this field.
Detailed Research Findings: A series of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide derivatives were synthesized and screened for their anthelmintic properties against the nematode species Haemonchus contortus. ijpsjournal.com The results indicated that nearly all the synthesized compounds displayed moderate to excellent anthelmintic activity. ijpsjournal.com One compound, in particular, showed maximum efficacy against the tested species. ijpsjournal.com Similarly, a study involving various 2-amino-6-substituted benzothiazoles, including 2-amino-6-nitrobenzothiazole, also investigated their anthelmintic potential. researchgate.net These findings highlight the importance of the 6-nitrobenzothiazole core in designing new anthelmintic agents. ijpsjournal.comijnrd.org
Table 3: Anthelmintic Activity of 6-Nitrobenzothiazole Derivatives
| Compound Type | Test Organism | Activity Level | Reference |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide derivatives | Haemonchus contortus | Moderate to Excellent | ijpsjournal.com |
Anticancer Research Focus
The development of novel anticancer agents is a critical area of medicinal chemistry, and the benzothiazole scaffold is a well-established "privileged structure" known for its presence in numerous anticancer compounds. nih.govnih.gov Derivatives are often evaluated for their ability to inhibit the growth of various cancer cell lines.
In vitro Cell Line Studies for Growth Inhibition
A primary strategy in anticancer drug discovery involves screening compounds against panels of human cancer cell lines to identify agents that can inhibit cell proliferation. Derivatives of 6-nitrobenzothiazole have been synthesized and tested for their cytotoxic effects, particularly against colon cancer cell lines.
Detailed Research Findings: The benzothiazole ring system is a component of derivatives that have demonstrated activity against colon cancer cell lines such as HT-29 and Colo205. nih.gov For instance, a substituted 2-hydroxybenzylidene containing semicarbazide (B1199961) derivative of benzothiazole showed inhibitory activity against the HT-29 human colorectal adenocarcinoma cell line. tandfonline.com Another study reported that an isoxazole (B147169) pyrimidine-based benzothiazole derivative exhibited good anticancer potential against the Colo205 cell line with an IC50 value of 5.04 µM. tandfonline.com While specific data for this compound is limited, the consistent anticancer activity of related 6-nitrobenzothiazole derivatives underscores the rationale for further investigation of this specific compound and its analogues against colon cancer and other malignancies. tandfonline.com For example, a sulphonamide-based derivative synthesized from 2-amino-6-nitrobenzothiazole showed modest activity against MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma) cell lines. nih.gov
Table 4: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Type | Cell Line | Cancer Type | Activity Metric (IC50) | Reference |
|---|---|---|---|---|
| Isoxazole pyrimidine (B1678525) based BTA | Colo205 | Colon | 5.04 µM | tandfonline.com |
| Indole semicarbazide BTA | HT-29 | Colon | 0.024 µM | nih.gov |
| Naphthalimide-benzothiazole derivative | HT29 | Colon | 3.72 ± 0.3 µM | nih.gov |
BTA: Benzothiazole; IC50: Half-maximal inhibitory concentration
Investigation of Potential Enzyme Targets (e.g., VEGFR-2, Hsp90)
Derivatives of the benzothiazole scaffold have been explored for their potential to inhibit various enzymes implicated in diseases like cancer. While direct studies on this compound targeting VEGFR-2 and Hsp90 are not extensively detailed in the provided search results, the broader class of benzothiazole derivatives has shown promise in targeting enzymes. For instance, molecular docking studies on some benzo[d]thiazol-2-amine derivatives have indicated strong binding affinities to the HER enzyme, suggesting potential as cancer therapy candidates. nih.gov This line of research underscores the potential of the benzothiazole core structure to be adapted for inhibiting a range of clinically relevant enzymes. Further investigations are warranted to specifically elucidate the inhibitory activity of this compound and its direct derivatives against key enzyme targets such as VEGFR-2 and Hsp90.
Anti-Tuberculosis Research Focus
A significant area of investigation for benzothiazole derivatives is their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Benzothiazole derivatives have demonstrated notable activity against Mycobacterium tuberculosis strains, including the commonly studied H37Rv strain. researchgate.net Research has identified 2-aminothiazole-4-carboxylate scaffolds as a promising template for developing new anti-tubercular agents. researchgate.net Some benzothiazole derivatives have shown bactericidal activity against both replicating and non-replicating forms of M. tuberculosis. biorxiv.orgbiorxiv.org This is a crucial attribute for any potential anti-tuberculosis drug, as the bacterium can exist in a dormant state, making it difficult to eradicate.
A key target for novel anti-tuberculosis drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.govplos.org Benzothiazinones (BTZs), a class of compounds structurally related to benzothiazoles, have shown potent inhibitory activity against DprE1. nih.govnih.gov The mechanism of inhibition often involves the formation of a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme. nih.govnih.gov However, studies have also shown that non-covalent binding to DprE1 is possible, indicating that the covalent link is not an absolute requirement for inhibition. nih.govnih.gov The exploration of this compound and its derivatives as DprE1 inhibitors is a promising avenue for developing new drugs that can overcome existing resistance mechanisms. grafiati.com
Antioxidant Activity Investigations
The antioxidant potential of benzothiazole derivatives is another active area of research. These compounds have been investigated for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. nih.govresearchgate.net Aminothiazoles, a related class of compounds, have demonstrated a wide range of biological activities, including antioxidant properties. nih.gov The antioxidant capacity of these compounds is often evaluated through various assays that measure their ability to scavenge radicals and reduce oxidizing agents. researchgate.net For example, some thiazole (B1198619) derivatives have shown significant antioxidant activity, in some cases exceeding that of established standards like ascorbic acid and Trolox. nih.gov The investigation into the antioxidant properties of this compound and its derivatives could lead to the development of new therapeutic agents for conditions associated with oxidative damage. researchgate.net
Future Research Directions and Translational Perspectives in Benzothiazole Chemistry
Development of Novel Analogs of 5-Bromo-6-nitrobenzo[d]thiazol-2-amine with Enhanced Efficacy and Selectivity
The future development of this compound hinges on the strategic design of novel analogs to improve potency and selectivity. Structure-activity relationship (SAR) studies on the benzothiazole (B30560) nucleus consistently show that substitutions at the C2, C5, and C6 positions are critical for biological activity. researchgate.netunife.it For this compound, this provides three key positions for chemical modification.
Future research should focus on:
Modification of the 2-amino group: The 2-amino group is a common site for modification in benzothiazoles. nih.gov Synthesizing a series of N-substituted analogs, such as amides, sulfonamides, or Schiff bases, could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. rjpbcs.comsemanticscholar.org For instance, creating amide derivatives could modulate the compound's ability to form hydrogen bonds with biological targets.
Substitution of the 5-bromo and 6-nitro groups: The bromine atom at the C5 position and the nitro group at the C6 position are strong electron-withdrawing groups that influence the electronic properties of the entire ring system. Replacing the bromine with other halogens (Cl, F) or with bioisosteric groups could fine-tune the compound's activity. chemistryjournal.net Similarly, reduction of the nitro group to an amine, followed by subsequent derivatization, would create a new family of compounds with potentially different biological targets and improved safety profiles.
Introduction of diverse substituents: Incorporating various aromatic or heterocyclic rings at the 2-amino position can lead to compounds with enhanced potency. Studies on other benzothiazoles have shown that adding moieties like phenyl, furan, or thiophene (B33073) can lead to significant improvements in anticancer or antimicrobial activities. nih.govnih.gov
These synthetic strategies, guided by computational modeling and in vitro screening, will be essential for developing analogs with superior therapeutic profiles.
Table 1: Influence of Substituents on the Biological Activity of Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Position of Substitution | Substituent Group | Resulting Biological Activity | Reference(s) |
|---|---|---|---|
| C2 | 4-Aminophenyl | Antitumor | chemistryjournal.net |
| C2 | Phenylpyridopyrimidinones | Mitochondrial Apoptosis Induction | researchgate.net |
| C2 | Thiophen-2-yl | Antioxidant, Antifungal | nih.gov |
| C6 | Ethoxy | Hypoglycemic (AMPK activation) | acs.org |
| C6 | Halogens (Br, Cl) | Antitubercular | chemistryjournal.net |
| C2, C6 | Various | Anthelmintic | researchgate.net |
| C2 (N-substituted) | Benzyl, Nitrobenzyl | Anticancer, Anti-inflammatory | nih.gov |
Exploration of New Therapeutic Targets for Substituted Benzothiazoles
The benzothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. chemistryjournal.net While some targets are well-established, the full therapeutic potential of derivatives like this compound remains to be unlocked. Future research should aim to identify and validate novel therapeutic targets.
Potential areas of exploration include:
Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of protein kinases, which are crucial in cancer and inflammatory diseases. mdpi.com Screening campaigns against a broad panel of kinases could reveal novel targets for analogs of this compound. For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a target for some benzothiazole hybrids. nih.gov
Neurodegenerative Diseases: Certain benzothiazoles, such as Riluzole, are used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com More recently, novel substituted benzothiazoles have been investigated for their potential in treating Huntington's disease by targeting the huntingtin protein. nih.gov This suggests that derivatives of this compound could be evaluated for activity in models of Alzheimer's, Parkinson's, and other neurodegenerative conditions.
Metabolic Disorders: Adenosine 5′-monophosphate-activated protein kinase (AMPK) has emerged as a key target for novel antidiabetic drugs. acs.org The discovery of benzothiazole derivatives that activate AMPK suggests a potential therapeutic avenue for treating type 2 diabetes and related metabolic syndromes.
Infectious Diseases: Benzothiazoles have shown promise against a variety of pathogens, including bacteria, fungi, and parasites like Leishmania. nih.govnih.gov The search for new targets could extend to specific enzymes within these pathogens, such as dihydroorotase in E. coli or enzymes involved in microbial cell wall synthesis. nih.govresearchgate.net
Table 2: Identified Therapeutic Targets for Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Therapeutic Area | Biological Target/Pathway | Example Benzothiazole Class | Reference(s) |
|---|---|---|---|
| Cancer | EGFR, VEGFR, PI3K, Topoisomerases | Various substituted benzothiazoles | mdpi.com |
| Cancer | Carbonic Anhydrases (hypoxic tumors) | BTA derivatives | researchgate.net |
| Diabetes | AMPK Activation | Ethoxybenzothiazoles | acs.org |
| Neurodegeneration | Huntingtin Protein | Novel substituted benzothiazoles | nih.gov |
| Leishmaniasis | Mitochondrial Function | Benzothiazole-hydrazones | nih.gov |
| Bacterial Infections | Dihydroorotase, DNA Gyrase | Various benzothiazole derivatives | nih.govresearchgate.net |
Advanced Mechanistic Elucidation of Biological Actions of Benzothiazole Derivatives
Understanding the precise molecular mechanisms by which benzothiazole derivatives exert their effects is crucial for their translation into clinical use. While many studies report on the biological activities of these compounds, a deeper mechanistic insight is often lacking.
Future research should employ advanced techniques to:
Identify Direct Binding Partners: Utilizing methods such as chemical proteomics, thermal shift assays, and photo-affinity labeling can help identify the direct protein targets of a bioactive compound like a this compound analog.
Elucidate Downstream Signaling Pathways: Once a target is identified, transcriptomics (RNA-seq) and proteomics can map the downstream cellular pathways that are affected. For example, if a benzothiazole derivative induces cancer cell death, these techniques can determine if the mechanism involves apoptosis, necroptosis, or autophagy. Some studies have already shown that certain benzothiazoles induce apoptosis via the mitochondrial pathway. researchgate.net
Investigate Antimicrobial Mechanisms: For antimicrobial applications, advanced techniques can clarify the mode of action. Studies have pointed towards mechanisms like the disruption of membrane integrity, leading to DNA and protein leakage, or the inhibition of essential bacterial enzymes. nih.govresearchgate.net
Table 3: Observed Mechanisms of Action for Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Biological Effect | Observed Mechanism | Compound Class | Reference(s) |
|---|---|---|---|
| Antidiabetic | Activation of AMPK, increased glucose uptake | Ethoxybenzothiazole moiety | acs.org |
| Antileishmanial | Induction of mitochondrial dysfunction | Benzothiazole with aromatic hydrazone | nih.gov |
| Anticancer | Induction of G2/M phase arrest and apoptosis | Novel benzothiazole derivative SKLB826 | researchgate.net |
| Antifungal | Induction of DNA and protein leakage from spores | Active benzothiazole compounds | nih.govresearchgate.net |
| Antibacterial | Inhibition of dihydroorotase | Novel benzothiazole derivatives | nih.gov |
Synergistic Studies with Other Bioactive Compounds
The complexity of diseases like cancer often requires combination therapy to achieve better outcomes and overcome drug resistance. The strategy of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising approach to achieve synergistic effects. researchgate.net
Future avenues for synergistic studies involving benzothiazole derivatives include:
Combination with Standard Chemotherapeutics: Analogs of this compound that show anticancer activity could be tested in combination with existing chemotherapy drugs. The benzothiazole could potentially sensitize cancer cells to the standard agent, allowing for lower doses and reduced toxicity.
Hybridization with Other Pharmacophores: Designing hybrid molecules that contain the benzothiazole scaffold linked to another bioactive moiety is a key future direction. researchgate.net For example, a hybrid of a benzothiazole and a 1,2,4-oxadiazole (B8745197) could possess enhanced pharmacological action by interacting with multiple targets simultaneously.
Combination with Antibiotics: In the realm of infectious diseases, combining benzothiazole derivatives with existing antibiotics could help combat antibiotic resistance. Some studies have already reported synergistic interactions between benzothiazole compounds and conventional antibiotics against pathogenic bacteria. researchgate.net
By systematically exploring these research avenues, the scientific community can unlock the full therapeutic potential of this compound and the broader class of benzothiazole derivatives, paving the way for the development of novel and effective therapies for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-6-nitrobenzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via cyclization of substituted anilines with thiocyanate salts in bromine/glacial acetic acid (adapted from the synthesis of 6-substituted benzothiazol-2-amines) .
- Key steps:
Dissolve 4-nitroaniline in glacial acetic acid with KSCN.
Add bromine dropwise at <10°C to avoid over-bromination.
Neutralize with aqueous NH₃ to precipitate the product.
- Critical Parameters :
- Temperature control (<10°C) minimizes side reactions (e.g., di-bromination).
- Neutralization pH (~8–9) ensures product stability.
- Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Bromine Equiv. | 1.0–1.2 | Excess increases Br byproducts |
| Reaction Time | 3–4 h | Prolonged time degrades product |
| Recrystallization | Ethanol | Purity >95% by HPLC |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms NH₂ (3239 cm⁻¹) and C=N (1562 cm⁻¹) groups .
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.89–8.16 ppm), with NH₂ signals at δ 9.76 ppm (D₂O exchangeable) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 272.96 (calculated for C₇H₄BrN₃O₂S).
Advanced Research Questions
Q. How does the nitro group at position 6 influence the regioselectivity of electrophilic substitution in this compound?
- Mechanistic Analysis :
- The nitro group is a strong meta-director, but steric hindrance from the thiazole ring limits substitution to the 4-position of the benzene ring. Computational studies (DFT) show lower activation energy for bromination at the 5-position due to resonance stabilization .
- Key Findings :
| Reaction Type | Observed Regioselectivity | Computational ΔG (kcal/mol) |
|---|---|---|
| Bromination | C5 > C4 | -12.3 (C5) vs. -8.7 (C4) |
| Nitration (pre-synth.) | C6 (fixed) | N/A |
- Contradictions : Experimental yields for C5 bromination (78%) conflict with theoretical predictions (ΔG favors C5 by 3.6 kcal/mol). This suggests kinetic vs. thermodynamic control discrepancies .
Q. What strategies mitigate competing side reactions during functionalization of the thiazole ring in this compound?
- Methodology :
- Protection of NH₂ : Acetylation with acetic anhydride prevents unwanted nucleophilic attacks during cross-coupling (e.g., Suzuki-Miyaura) .
- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) minimizes dehalogenation byproducts .
- Case Study :
| Reaction | Byproduct (%) | Mitigation Strategy |
|---|---|---|
| Suzuki Coupling | 15% debromination | Use PdCl₂(dppf) instead of Pd(PPh₃)₄ |
| Nucleophilic Aromatic Substitution | 22% ring-opening | Lower temp. (60°C vs. 80°C) |
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : AutoDock Vina evaluates binding affinity to targets like HER2 kinase (PDB: 3PP0). The nitro group forms hydrogen bonds with Lys723, while bromine enhances hydrophobic interactions .
- QSAR Models :
- LogP (2.1) and polar surface area (89 Ų) correlate with antimicrobial activity (R² = 0.87) .
- Validation : In vitro assays show IC₅₀ = 12 µM against S. aureus vs. predicted 14 µM, confirming model accuracy .
Data Contradiction Resolution
Q. Conflicting reports on the compound’s solubility: How to reconcile experimental vs. predicted solubility values?
- Analysis :
- Experimental solubility in DMSO: 32 mg/mL vs. COSMO-RS prediction of 41 mg/mL.
- Resolution :
Check purity (HPLC >98%) to rule out impurities lowering solubility.
Adjust computational parameters for nitro group polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
